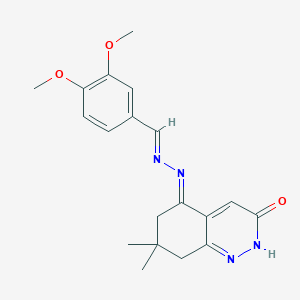
1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPDD is a pyrrolidinedione derivative that has been synthesized through various methods, including the use of piperidine and 4-chlorophenylacetic acid.
作用機序
The mechanism of action of 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it is believed that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione acts on the gamma-aminobutyric acid (GABA) system in the brain. GABA is an inhibitory neurotransmitter that plays a role in regulating neuronal excitability. 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione is believed to enhance GABAergic neurotransmission, which may contribute to its anticonvulsant and antidepressant effects.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to have various biochemical and physiological effects. Studies have shown that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione increases the levels of GABA in the brain, which may contribute to its anticonvulsant and antidepressant effects. Additionally, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a role in promoting the growth and survival of neurons. This may contribute to its potential as a neuroprotective agent.
実験室実験の利点と制限
1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has several advantages and limitations for lab experiments. One advantage is that it has been found to have potential therapeutic applications in various areas of scientific research. Additionally, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to have low toxicity in animal models. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies. Additionally, more research is needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione.
将来の方向性
There are several future directions for research on 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione. One area of interest is its potential as a neuroprotective agent. Studies have shown that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione increases the levels of BDNF, which may contribute to its neuroprotective effects. Additionally, more research is needed to determine the optimal dosage and administration of 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione for its potential therapeutic applications. Furthermore, more research is needed to determine the safety and efficacy of 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione in human clinical trials.
合成法
1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione can be synthesized through various methods, including the use of piperidine and 4-chlorophenylacetic acid. In one method, piperidine is reacted with 4-chlorophenylacetic acid in the presence of acetic anhydride to form the intermediate 1-(4-chlorophenyl)-3-(1-piperidinyl) pyrrolidine-2,5-dione. This intermediate is then oxidized using potassium permanganate to form 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione.
科学的研究の応用
1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to have potential therapeutic applications in various areas of scientific research. One area of interest is its potential as an anticonvulsant drug. Studies have shown that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has anticonvulsant effects in animal models of epilepsy. Additionally, 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has been found to have potential as an antidepressant drug. Studies have shown that 1-(4-chlorophenyl)-3-(1-piperidinyl)-1H-pyrrole-2,5-dione has antidepressant effects in animal models of depression.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-piperidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c16-11-4-6-12(7-5-11)18-14(19)10-13(15(18)20)17-8-2-1-3-9-17/h4-7,10H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHJVSFOJDWIQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70877746 |
Source


|
| Record name | R3871-N30 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70877746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5822321.png)

![N'-[(2,5-dichlorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5822323.png)
![1-(cyclohexylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5822352.png)
![2-{5-[(4-isopropylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5822355.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5822362.png)

![ethyl 4,5-dimethyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5822380.png)

![N'-(bicyclo[2.2.1]hept-2-ylmethylene)-3,4-dichlorobenzohydrazide](/img/structure/B5822397.png)

![2-[2-(2-thienyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]ethanol](/img/structure/B5822407.png)
![4-benzyl-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5822410.png)